molecular formula C22H21N3O3S2 B2874073 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1173493-89-4

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2874073
CAS RN: 1173493-89-4
M. Wt: 439.55
InChI Key: TZMIIFYFVOVOBF-VURMDHGXSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Approaches : A study by Gabriele et al. (2006) introduced new synthesis methods for derivatives similar to the compound , particularly focusing on 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This research offers insights into the synthesis process that could be relevant for the compound (Gabriele et al., 2006).

Pharmacological Applications

  • Anti-tubercular Activity : Naidu et al. (2016) synthesized various benzo[d]isoxazole derivatives with properties similar to the queried compound and evaluated their anti-tubercular activity. This research provides valuable information about the potential use of such compounds in tuberculosis treatment (Naidu et al., 2016).
  • Antibacterial Properties : Foroumadi et al. (2007) conducted a study on similar piperazinyl quinolone derivatives, revealing significant antibacterial activities against various bacteria, suggesting potential applications of the compound for bacterial infections (Foroumadi et al., 2007).
  • Anti-inflammatory Activity : Ahmed et al. (2017) explored the anti-inflammatory properties of compounds structurally similar to the compound , indicating potential for use in inflammation-related treatments (Ahmed et al., 2017).
  • Antimycobacterial Effects : Reddy et al. (2014) investigated benzo[d]isothiazole derivatives for their inhibitory effects on Mycobacterium tuberculosis, offering insights into the possible antimycobacterial applications of the compound (Reddy et al., 2014).

Structural Analysis and Applications

  • Structural Characterization : Studies like that of El‐Barbary et al. (2011) provide comprehensive structural analysis of similar compounds, which is critical for understanding their chemical behavior and potential applications (El‐Barbary et al., 2011).

Potential Applications in Psychiatric Medicine

  • Dopamine and Serotonin Receptor Antagonism : Research by Norman et al. (1994) on cyclic benzamides, which share structural features with the compound , demonstrated potential as antipsychotic agents through dopamine and serotonin receptor antagonism (Norman et al., 1994).

Anticancer Applications

  • Cytotoxicity in Cancer Cells : Murty et al. (2013) synthesized derivatives of piperazinyl benzothiazole/benzoxazole and evaluated their cytotoxicity towards various human cancer cell lines, highlighting the anticancer potential of such compounds (Murty et al., 2013).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-29-18-3-2-4-19-21(18)23-22(30-19)25-11-9-24(10-12-25)20(26)8-6-15-5-7-16-17(13-15)28-14-27-16/h2-8,13H,9-12,14H2,1H3/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMIIFYFVOVOBF-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

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